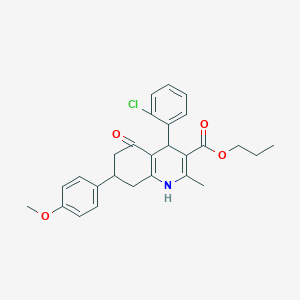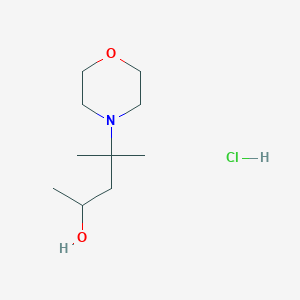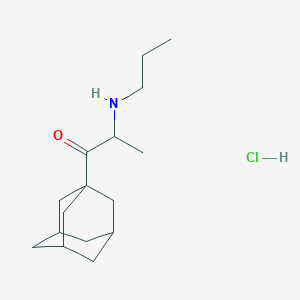![molecular formula C23H27FN2O4 B5026152 4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is commonly referred to as 'Compound X'.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to act on multiple molecular targets. It has been shown to modulate the activity of various receptors, including opioid receptors and dopamine receptors. It also has an effect on the release of neurotransmitters and cytokines, which are important in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, Compound X has been shown to have a positive effect on mood and behavior in animal models of addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Compound X is its versatility in the laboratory. It can be used in a variety of assays and experiments to study its effects on different molecular targets and physiological systems. However, there are also limitations to its use. For example, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the complex synthesis method may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on Compound X. One area of interest is its potential use in the treatment of addiction and neurological disorders. Further research is needed to determine its efficacy in human clinical trials. Additionally, the compound's anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new therapeutics. Other potential future directions include studying the compound's effects on different molecular targets and physiological systems, as well as optimizing the synthesis method to improve efficiency and reduce costs.
Conclusion:
Compound X is a promising chemical compound that has gained significant attention in the field of scientific research. It has a range of potential therapeutic applications and has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound's mechanism of action is not fully understood, but it is believed to act on multiple molecular targets. While there are limitations to its use, the compound's versatility in the laboratory makes it a valuable tool for studying different physiological systems and molecular targets. Further research is needed to fully understand the compound's potential and to develop new therapeutics based on its properties.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of addiction and neurological disorders. The compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in human clinical trials.
Propiedades
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-N-[(4-fluorophenyl)methyl]-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-16(27)26-12-10-20(11-13-26)30-21-9-6-18(14-22(21)29-3)23(28)25(2)15-17-4-7-19(24)8-5-17/h4-9,14,20H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVWCZIJVJWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N(C)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5026077.png)
![[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)




![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5026133.png)
![2,4-dichloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5026141.png)


![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5026154.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026159.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)